2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Overview
Description
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is an organic compound that belongs to the class of phenylpyridines1. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring1. It has a certain polarity and a pKa value of 5.62.
Synthesis Analysis
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ3. The formation of this compound increases with the temperature and duration of cooking4.
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is complex. It includes a benzene ring linked to a pyridine ring, which contributes to its polycyclic aromatic nature1.Chemical Reactions Analysis
The formation of 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine involves a reaction between phenylacetaldehyde and creatinine in the presence of formaldehyde and ammonia3. The reaction is influenced by factors such as temperature and cooking duration4.
Physical And Chemical Properties Analysis
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is an off-white solid with a molar mass of 224.267 g/mol. It has a density of 1.3 g/cm³ and is soluble in water to the extent of 407.1 mg/L4. It has a melting point of 300 °C and a boiling point of 468.9 °C4.Scientific Research Applications
Mitochondrial Function Decline : PhIP may accelerate age-related decline in mitochondrial function across various rat tissues, highlighting its mutagenic properties (Sugiyama et al., 1993).
Anti-inflammatory and Analgesic Properties : A derivative of PhIP, 6methyl-2phenylimidazo[1,2a]pyridine-3-carboxylic acid, exhibits anti-inflammatory and analgesic properties with minimal gastro-intestinal effects (Di Chiacchio et al., 1998).
Crystal Structure Analysis : The crystal structures of PhIP and related compounds show variations in electron density distribution and short cation-anion contacts, important for understanding its chemical behavior (Tafeenko et al., 1996).
Carcinogenic Potential in Foods : PhIP is identified as a food carcinogen, particularly in cooked meats, and its synthesis methods are of interest for understanding dietary risks (Lindström, 1995).
Urinary Excretion and Enzyme Activity : The urinary excretion of PhIP metabolites is related to specific enzyme activities in humans, indicating its metabolic processing and potential health implications (Stillwell et al., 2002).
Formation of Stable Protein Conjugates : PhIP can form stable conjugates with proteins like rat serum albumin, leading to specific degradation products, which has implications for understanding its biological interactions (Reistad et al., 1994).
Cancer Cell Growth Inhibition : Compounds inhibiting the growth of PhIP-resistant cancer cells might be useful in treating gastrointestinal tumors (Bachman et al., 2005).
Metabolism and Carcinogenicity in Mice : The metabolism of PhIP in mice suggests its role as a carcinogen, particularly in cooked meats (Buonarati et al., 1992).
Safety And Hazards
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is considered a potential human carcinogen. The U.S. Department of Health and Human Services National Toxicology Program has declared it as "reasonably anticipated to be a human carcinogen"4. The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, i.e., possibly carcinogenic to humans4.
Future Directions
Future research on 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine could focus on further understanding its mechanism of action and finding ways to inhibit its formation during cooking. For instance, studies have shown that certain food constituents can inhibit its formation6. Additionally, research could also focus on understanding its effects on human health and developing strategies to mitigate these effects7.
properties
IUPAC Name |
2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVKWMIRFROSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403941 | |
Record name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
CAS RN |
120889-05-6 | |
Record name | 2-Chloro-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120889-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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